(2-Chloropyridine-3,4-diyl)dimethanol
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Overview
Description
(2-Chloropyridine-3,4-diyl)dimethanol is a chemical compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and two hydroxymethyl groups at the third and fourth positions of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridine-3,4-diyl)dimethanol can be achieved through several methodsFor instance, the reaction of 2-chloropyridine with formaldehyde in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and subsequent functionalization of pyridine derivatives. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridine-3,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl groups to methyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-chloropyridine-3,4-dicarboxylic acid, while substitution with an amine can produce 2-aminopyridine derivatives .
Scientific Research Applications
(2-Chloropyridine-3,4-diyl)dimethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloropyridine-3,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative with only a chlorine atom at the second position.
3-Chloropyridine: Chlorine is positioned at the third carbon of the pyridine ring.
4-Chloropyridine: Chlorine is positioned at the fourth carbon of the pyridine ring.
Uniqueness
(2-Chloropyridine-3,4-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups in addition to the chlorine atom.
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
[2-chloro-3-(hydroxymethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H8ClNO2/c8-7-6(4-11)5(3-10)1-2-9-7/h1-2,10-11H,3-4H2 |
InChI Key |
YOEYPENJEPIERA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CO)CO)Cl |
Origin of Product |
United States |
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